molecular formula C21H16N4O5S2 B2916145 3-(4-methylphenylsulfonamido)-N-(6-nitrobenzo[d]thiazol-2-yl)benzamide CAS No. 886895-26-7

3-(4-methylphenylsulfonamido)-N-(6-nitrobenzo[d]thiazol-2-yl)benzamide

Cat. No. B2916145
CAS RN: 886895-26-7
M. Wt: 468.5
InChI Key: BZTUFCJYTBCWRM-UHFFFAOYSA-N
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Description

3-(4-methylphenylsulfonamido)-N-(6-nitrobenzo[d]thiazol-2-yl)benzamide, also known as MPTB, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields.

Scientific Research Applications

Synthesis and Electrophysiological Activity

Compounds related to 3-(4-methylphenylsulfonamido)-N-(6-nitrobenzo[d]thiazol-2-yl)benzamide have been synthesized and evaluated for their cardiac electrophysiological activity. For example, N-substituted imidazolylbenzamides and benzene-sulfonamides demonstrated potency in in vitro assays comparable to known class III agents, suggesting their potential as selective class III electrophysiological agents (Morgan et al., 1990).

Antimicrobial Activity

Novel derivatives containing the sulfonamido and nitrobenzene moieties have been synthesized and screened for antimicrobial activity. This research indicates that these compounds possess significant antimicrobial properties, which could be explored further for therapeutic applications (Jagtap et al., 2010).

Carbonic Anhydrase Inhibition

Research into sulfonamide derivatives has shown that these compounds can act as effective inhibitors of carbonic anhydrase, an enzyme critical for various physiological processes. The inhibitory effects of these compounds have implications for treatments of conditions such as glaucoma, epilepsy, and mountain sickness (Büyükkıdan et al., 2013).

Novel Therapeutic Agents

Some sulfonamide derivatives have been explored for their potential as novel therapeutic agents due to their diverse biological activities. For instance, acridine and bis acridine sulfonamides have been synthesized and shown to possess effective inhibitory activity against certain cytosolic carbonic anhydrase isoforms, highlighting their therapeutic potential (Ulus et al., 2013).

properties

IUPAC Name

3-[(4-methylphenyl)sulfonylamino]-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N4O5S2/c1-13-5-8-17(9-6-13)32(29,30)24-15-4-2-3-14(11-15)20(26)23-21-22-18-10-7-16(25(27)28)12-19(18)31-21/h2-12,24H,1H3,(H,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZTUFCJYTBCWRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)C(=O)NC3=NC4=C(S3)C=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-methylphenylsulfonamido)-N-(6-nitrobenzo[d]thiazol-2-yl)benzamide

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